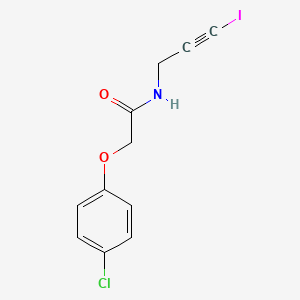
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is a chemical compound belonging to the class of cyclotrisiloxanes. It is characterized by its unique structure, which includes three silicon atoms and three oxygen atoms arranged in a cyclic manner, with various methyl and phenylethyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method involves the use of methyltrichlorosilane and phenylethyltrichlorosilane as starting materials. These precursors undergo hydrolysis and subsequent condensation reactions to form the desired cyclotrisiloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon-oxygen bonds and the attached methyl and phenylethyl groups .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while reduction reactions may produce silane derivatives. Substitution reactions can result in a variety of substituted cyclotrisiloxane compounds .
Scientific Research Applications
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s biocompatibility and stability make it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism of action of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets and pathways. The compound’s silicon-oxygen bonds and attached functional groups allow it to form stable complexes with various molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6-Pentamethyl-6-phenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Tetramethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Trimethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
Uniqueness
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific arrangement of methyl and phenylethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in various fields .
Properties
CAS No. |
64908-95-8 |
|---|---|
Molecular Formula |
C13H24O3Si3 |
Molecular Weight |
312.58 g/mol |
IUPAC Name |
2,2,4,4,6-pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C13H24O3Si3/c1-17(2)14-18(3,4)16-19(5,15-17)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI Key |
SSEGAEQZAGQBEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
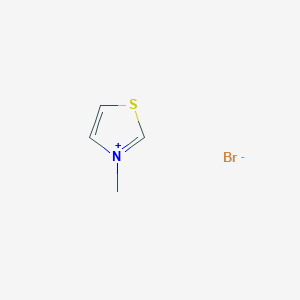
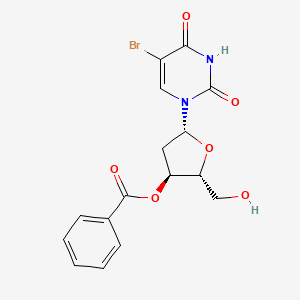
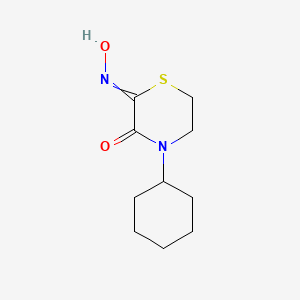
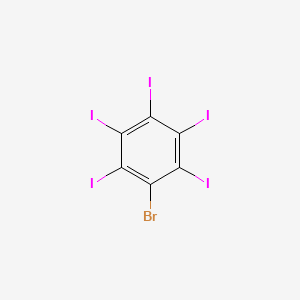
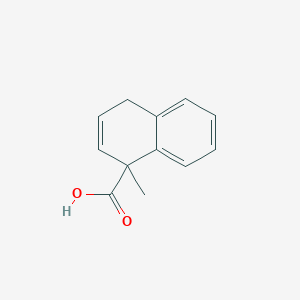
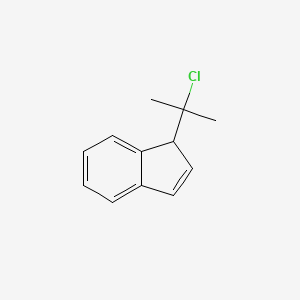
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
